molecular formula C15H18O5 B2819636 5-(3,4,5-Trimethoxyphenyl)cyclohexane-1,3-dione CAS No. 144128-69-8

5-(3,4,5-Trimethoxyphenyl)cyclohexane-1,3-dione

Cat. No.: B2819636
CAS No.: 144128-69-8
M. Wt: 278.304
InChI Key: ABEYUAPZLMUNMU-UHFFFAOYSA-N
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Description

5-(3,4,5-Trimethoxyphenyl)cyclohexane-1,3-dione is an organic compound with the molecular formula C15H18O5 and a molecular weight of 278.30 g/mol . This compound is characterized by a cyclohexane ring substituted with a 3,4,5-trimethoxyphenyl group and two keto groups at positions 1 and 3. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3,4,5-Trimethoxyphenyl)cyclohexane-1,3-dione typically involves the reaction of 3,4,5-trimethoxybenzaldehyde with cyclohexane-1,3-dione under acidic or basic conditions. The reaction is often carried out in the presence of a catalyst such as piperidine or pyrrolidine to facilitate the formation of the desired product .

Industrial Production Methods

the synthesis generally follows similar principles as laboratory-scale preparation, with optimizations for larger-scale reactions, such as the use of continuous flow reactors and more efficient catalysts to improve yield and reduce reaction time .

Chemical Reactions Analysis

Types of Reactions

5-(3,4,5-Trimethoxyphenyl)cyclohexane-1,3-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

5-(3,4,5-Trimethoxyphenyl)cyclohexane-1,3-dione is utilized in various fields of scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including anti-inflammatory and anticancer properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-(3,4,5-Trimethoxyphenyl)cyclohexane-1,3-dione involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit cyclooxygenase enzymes, reducing inflammation .

Comparison with Similar Compounds

Similar Compounds

    1,3,5-Triphenylcyclohexane: Similar in structure but lacks the methoxy groups.

    3,4,5-Trimethoxybenzaldehyde: Shares the trimethoxyphenyl group but lacks the cyclohexane ring.

    5-(3,4,5-Trimethoxyphenyl)cyclohexane-1,3-quinone: An oxidized form of the compound.

Uniqueness

5-(3,4,5-Trimethoxyphenyl)cyclohexane-1,3-dione is unique due to the presence of both the trimethoxyphenyl group and the cyclohexane-1,3-dione moiety. This combination imparts distinct chemical reactivity and potential biological activity, making it valuable for various research applications .

Properties

IUPAC Name

5-(3,4,5-trimethoxyphenyl)cyclohexane-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18O5/c1-18-13-6-10(7-14(19-2)15(13)20-3)9-4-11(16)8-12(17)5-9/h6-7,9H,4-5,8H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRSDSCJOFHJYQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C2CC(=O)CC(=O)C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401243267
Record name 5-(3,4,5-Trimethoxyphenyl)-1,3-cyclohexanedione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401243267
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

278.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

144128-69-8
Record name 5-(3,4,5-Trimethoxyphenyl)-1,3-cyclohexanedione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=144128-69-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-(3,4,5-Trimethoxyphenyl)-1,3-cyclohexanedione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401243267
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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